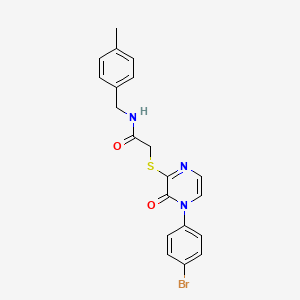

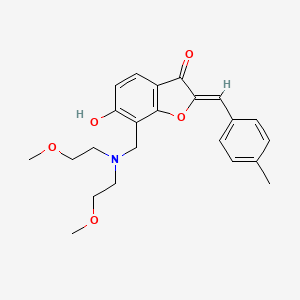

![molecular formula C22H20N2O5 B2538384 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876941-55-8](/img/structure/B2538384.png)

2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

Multi-step Synthesis and Photophysical Investigation

A related compound, synthesized through a multi-step process, has been investigated for its photophysical properties and potential as a fluorescent chemosensor for the detection of Fe3+ metal ions. The study explored the compound's solvatochromism, micellization behavior in surfactants, and its application as an on-off fluorescence chemosensor for Fe3+ determination in solution (Salman A. Khan, 2020).

Structural Analysis and Tautomerism

Annular Tautomerism of Curcuminoid NH-pyrazoles

Structural analysis of NH-pyrazoles, which share a similar structural motif with the compound , has revealed insights into their annular tautomerism. The study provided detailed crystallographic data, aiding in understanding the stability and tautomerization behavior of these compounds in different states (P. Cornago et al., 2009).

Antimicrobial and Antioxidant Activities

Synthesis and Biological Evaluation of Pyrazole Chalcones

A novel series of pyrazole chalcones was synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. The study highlighted the potential of these compounds as lead candidates for future drug discovery, focusing on their structure-activity relationship and theoretical toxicity evaluation (B. Bandgar et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Molecular Docking and Quantum Chemical Studies

A compound structurally related to the specified chemical was subjected to molecular docking and quantum chemical calculations to explore its biological efficacy. The study encompassed DFT calculations, molecular electrostatic potential analysis, and docking studies to predict its biological effect, highlighting its potential as a molecule of interest in various biological applications (A. Viji et al., 2020).

Photophysical and Physicochemical Investigations

Synthesis, Photophysical and Physicochemical Investigation

Research on a pyrazoline derivative, similar in structure to the compound , detailed its synthesis and photophysical investigation as a potential fluorescent chemosensor for metal ions. The study’s emphasis on photophysical properties, such as absorption and emission in various solvents, provided insights into the compound's applications in detecting metal ions through fluorescence changes (Salman A. Khan, 2020).

Mechanism of Action

Target of Action

The primary target of TCMDC-125347, also known as 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125347 interacts with PfCLK3 through a bidentate interaction involving two hydrogen bonds . The first bond involves the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction inhibits the kinase activity of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125347 affects the RNA splicing pathway in the malarial parasite. PfCLK3 is known to phosphorylate parasite SR proteins, which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125347 disrupts these processes, leading to the death of the parasite .

Pharmacokinetics

It is suggested that tcmdc-125347 is a promising lead compound for the development of new antimalarials . This implies that it likely has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies would be needed to confirm this.

Result of Action

The result of TCMDC-125347’s action is the death of the malarial parasite at various stages. It rapidly kills P. falciparum at the trophozoite to schizont stages, prevents the development of stage V gametocytes, and inhibits the development of liver stage parasites .

properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)17-13-16(15-6-3-4-7-18(15)25)23-24(17)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTOVKLALJKPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

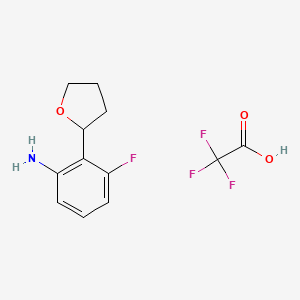

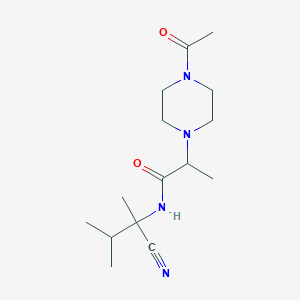

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

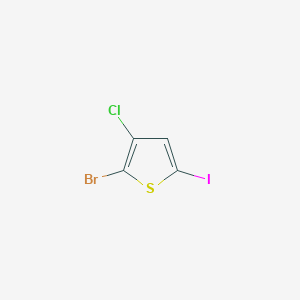

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)

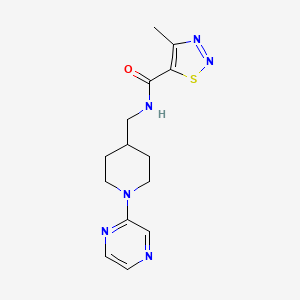

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)